![molecular formula C21H13BrN4O2S2 B299073 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes or pathways. In cancer cells, it has been shown to inhibit the activity of specific enzymes involved in cell growth and division. In fungi, it has been shown to disrupt specific pathways involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and division. In fungi, it has been shown to inhibit the growth and development of various plant pathogens. In addition, it has been shown to have strong fluorescence properties, making it useful for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one in lab experiments include its strong antifungal and anti-cancer properties, as well as its strong fluorescence properties. However, limitations include the need for specific equipment and expertise for synthesis and handling, as well as the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on ((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one should focus on further understanding its mechanism of action, as well as its potential applications in medicine, agriculture, and material science. In medicine, future research should focus on optimizing its anti-cancer properties and minimizing any potential side effects. In agriculture, future research should focus on developing it as a safe and effective fungicide. In material science, future research should focus on developing it as a fluorescent probe for imaging applications.
Synthesemethoden
((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one is synthesized using a specific method that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-mercapto-5-(1H-benzimidazol-2-yl) furan, 4-bromoaniline, and 2-bromoacetylthiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The synthesis method is well-established and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
((5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, this compound has been studied for its potential use as a fungicide. It has been shown to have strong antifungal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a fluorescent probe. It has been shown to have strong fluorescence properties, making it useful for imaging applications.
Eigenschaften
Produktname |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C21H13BrN4O2S2 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H13BrN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11- |
InChI-Schlüssel |
DLRBKQUNOJIWAF-BOPFTXTBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)Br |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
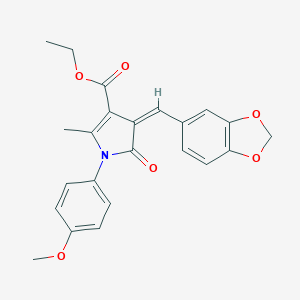
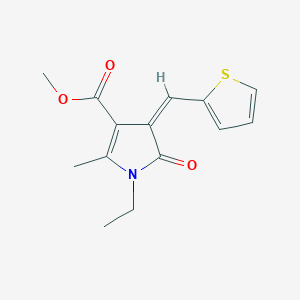
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
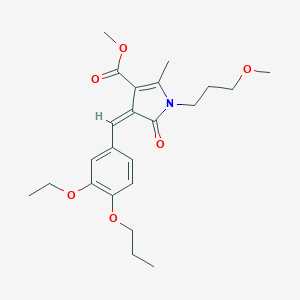
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
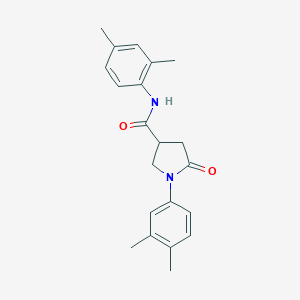
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
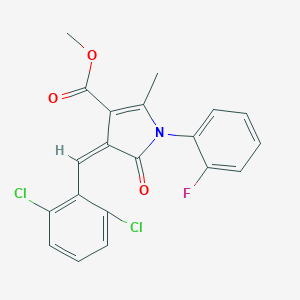
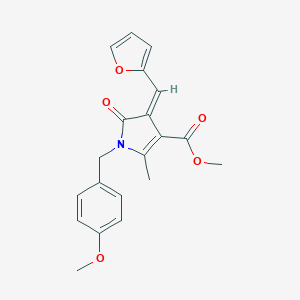
![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)